molecular formula C14H19N3O3 B060823 Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate CAS No. 161609-80-9

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

Cat. No.: B060823
CAS No.: 161609-80-9
M. Wt: 277.32 g/mol
InChI Key: DHNZPTXPFMSBML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester involves the reaction of piperidine derivatives with hydrazine and benzyl chloroformate. The reaction conditions typically include the use of organic solvents such as dichloromethane or ethanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid methyl ester
  • 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid ethyl ester
  • 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid propyl ester

Uniqueness

4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester is unique due to its specific benzyl ester functional group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it particularly valuable in certain synthetic and research applications .

Biological Activity

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, supported by research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperidine derivatives with hydrazine and carbonyl compounds. The general synthetic pathway includes:

  • Formation of the Piperidine Derivative : Piperidine is reacted with a benzyl group to form Benzyl piperidine.
  • Hydrazine Reaction : The introduction of hydrazine leads to the formation of the hydrazinecarbonyl moiety.
  • Carboxylation : The final step involves the addition of a carboxylic acid group, yielding the target compound.

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of hydrazinecarbonyl compounds can inhibit human carbonic anhydrase isoforms (hCA I, II, IX, XII), which are implicated in tumor growth and metastasis.

  • Case Study : A study reported that certain derivatives showed low nanomolar inhibition against hCA IX and XII, indicating their potential as anticancer agents .
CompoundTarget IsoformIC50 (nM)
5ghCA IX<10
5mhCA XII<20

Antimalarial Activity

This compound has also been evaluated for its antimalarial properties. Compounds with similar structural features have shown efficacy against Plasmodium falciparum.

  • Case Study : A related compound demonstrated potent inhibition of N-myristoyltransferase (NMT), an essential enzyme for the survival of malaria parasites, with an EC50 value indicating effective activity in vivo against rodent malaria models .

The mechanism underlying the biological activity of this compound appears to involve:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit carbonic anhydrase isoforms suggests a mechanism where it interferes with tumor-associated enzymes, potentially leading to reduced tumor growth.
  • Targeting Metabolic Pathways : By inhibiting NMT in malaria parasites, it disrupts lipid metabolism crucial for parasite survival.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in enhancing the biological efficacy of hydrazinecarbonyl derivatives. Modifications at specific positions on the piperidine ring or the hydrazine moiety can significantly alter potency and selectivity.

  • Table of SAR Findings :
ModificationEffect on Activity
Chlorination at C3Increased selectivity for hCA IX
Addition of bulky groupsEnhanced lipophilicity and enzyme affinity

Properties

IUPAC Name

benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c15-16-13(18)12-6-8-17(9-7-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNZPTXPFMSBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593597
Record name Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161609-80-9
Record name Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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